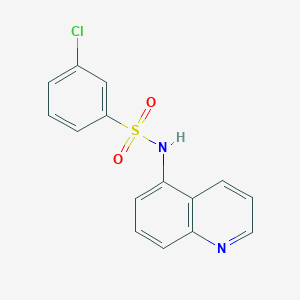
(3-Methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound is also known as MDMP or MDMMP, and it is a derivative of the popular synthetic drug, MDMA.
作用機序
The mechanism of action of MDMP involves its interaction with various receptors in the brain. It has been shown to act as a potent serotonin releaser, which means that it increases the levels of serotonin in the brain. This results in a euphoric and empathogenic effect, similar to that of MDMA.
Biochemical and Physiological Effects:
MDMP has been shown to have significant effects on the brain and body. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in a feeling of euphoria, increased sociability, and decreased anxiety. However, it can also cause adverse effects such as increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
MDMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. However, it also has some limitations, such as its potential for abuse and its potential to cause adverse effects in animals.
将来の方向性
There are several future directions for research on MDMP. One potential area of research is the development of new drugs based on its structure. Another potential area of research is the study of its effects on the brain and body, particularly in relation to its potential therapeutic applications. Additionally, further research is needed to better understand its mechanism of action and its potential for abuse.
合成法
The synthesis of MDMP involves a multi-step process that includes the reaction of 3-methylindole with 4-methylsulfonylpiperidine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, (3-Methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone.
科学的研究の応用
MDMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant binding affinity for various receptors such as serotonin, dopamine, and norepinephrine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
(3-methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-11-18(15-6-4-3-5-14(12)15)16(19)13-7-9-17(10-8-13)22(2,20)21/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABLISTQINKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)



![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)




